Lewis X antigen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

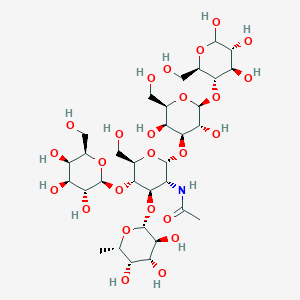

A trisaccharide antigen expressed on glycolipids and many cell-surface glycoproteins. In the blood the antigen is found on the surface of NEUTROPHILS; EOSINOPHILS; and MONOCYTES. In addition, Lewis X antigen is a stage-specific embryonic antigen.

Wissenschaftliche Forschungsanwendungen

Cancer Diagnosis and Treatment

Lewis X antigen has been extensively studied in the context of cancer, particularly for its role in tumor progression and metastasis.

- Diagnostic Marker : Immunohistochemical studies have shown that LeX is expressed in a high percentage of transitional cell carcinomas (89% positivity), making it a potential biomarker for diagnosis . This suggests that LeX immunostaining could be a valuable adjunct in identifying malignant tissues.

- Tumor Metastasis : LeX facilitates the adhesion of cancer cells to endothelial cells, promoting metastasis. Studies indicate that colon cancer cell lines express LeX, which mediates their adhesion to activated endothelial cells through E-selectin interactions .

Immunological Studies

LeX plays a crucial role in the immune response by mediating leukocyte adhesion during inflammation.

- E-selectin Ligand : LeX serves as a ligand for E-selectin, which is crucial for the recruitment of immune cells to sites of inflammation. Research has demonstrated that monocytes express high levels of sialylated Lewis antigens, including LeX, enhancing their adhesion to inflamed endothelium .

- Inflammatory Diseases : The expression levels of LeX have been correlated with inflammatory conditions, suggesting its involvement in diseases such as tuberculosis and other chronic inflammatory disorders .

Reproductive Health

Recent studies have explored the role of Lewis antigens, including LeX, in reproductive processes.

- Implantation : LeX has been implicated in embryo implantation processes. Its expression in the endometrium varies throughout the menstrual cycle and peaks during implantation, indicating its potential role in successful pregnancy outcomes .

- Miscarriage Studies : Research has shown altered expression patterns of Lewis antigens in placental tissues from patients with unexplained miscarriages. This suggests that LeX may be involved in trophoblast attachment and placental development .

Data Tables

Case Study 1: Transitional Cell Carcinoma

A study evaluated 38 cases of transitional cell carcinoma using immunohistochemical techniques to detect LeX expression. The results indicated that 34 out of 38 cases were positive for LeX, supporting its utility as a diagnostic marker for this type of cancer .

Case Study 2: Colon Cancer Cell Adhesion

Research on colon cancer cell lines HT-29 and COLO 201 demonstrated that E-selectin interaction with sLeX was crucial for their adhesion to activated endothelial cells. This finding underscores the importance of LeX in promoting tumor cell dissemination .

Case Study 3: Miscarriage and Placental Health

A study investigating placental villi from patients with unexplained miscarriages found significant downregulation of Lewis antigens, including LeX. This suggests potential implications for understanding reproductive failures and highlights the need for further research into the role of glycosylation in reproductive health .

Analyse Chemischer Reaktionen

Enzymatic and Chemoenzymatic Approaches

A one-pot multienzyme system enables efficient synthesis of Leᵡ and its sialylated form (sLeᵡ). This method uses:

-

Fucokinase (phosphorylates free L-fucose)

-

Fuc-1-P guanylyltransferase (activates fucose as GDP-fucose)

-

α1-3-Fucosyltransferase (transfers fucose to LacNAc acceptor)

Reaction conditions : 15 mM ATP/GTP, 10 mM LacNAcβProN, 37°C incubation (2–6 hrs) .

Fluorinated Analogues (Glycofluoroforms)

A 150-member library of Leᵡ analogues was synthesized via enzymatic assembly with site-specific fluorination:

-

Fluorination sites : C-3, C-4, or C-6 of galactose (Gal); C-3, C-4, or C-6 of GlcNAc; and C-3, C-4, or C-5 of fucose (Fuc) .

-

Key findings :

Conformational Flexibility

Leᵡ adopts a closed conformation in solution but shifts to open conformations when bound to lectins (e.g., Ralstonia solanacearum). Molecular dynamics (MD) simulations reveal:

-

Transient openings of Leᵡ in solution, mediated by distortion of the GlcNAc ring .

-

A conserved tryptophan residue guides fucose into binding pockets during protein interactions .

Impact of Fluorination on Binding

Fluorination alters Leᵡ’s interaction with immune receptors:

| Modification | DC-SIGN Binding | Anti-SSEA-1 Binding | Anti-L5 Binding |

|---|---|---|---|

| Native Leᵡ | +++ | +++ | +++ |

| 6F-Gal (LeX9 ) | ++++ | ++++ | ++ |

| 3F-Gal (LeX7 ) | ++ | – | – |

| 6F-GlcNAc (LeX3 ) | ++++ | – | +++ |

Binding intensity: (–) none; (+) weak; (+++) strong; (++++) very strong .

Immunoaffinity Chromatography

-

Anti-Leᵡ antibodies (e.g., CHO-131, FC-2.15) isolate Leᵡ-bearing glycoproteins from plasma, followed by MALDI-MS/MS identification .

-

Key targets : 27 plasma glycoproteins, including scavenger receptor SRCL (binds Leᵡ via Mᵣ ~28 kD glycoproteins) .

Lateral Flow Assays

Fluorinated Leᵡ analogues enable ultrasensitive toxin detection:

-

Limit of detection (LOD) : 0.1 ng/mL for cholera toxin B subunit using glycofluoroform-functionalized nanoparticles .

Cancer Metastasis

-

Leᵡ mediates adhesion of breast cancer cells (MCF-7) to endothelial cells via SRCL .

-

Therapeutic targeting : Anti-Leᵡ monoclonal antibodies (FC-2.15, MCS-1) lyse cancer cells in complement-dependent assays .

Immune Disorders

Eigenschaften

Molekularformel |

C32H55NO25 |

|---|---|

Molekulargewicht |

853.8 g/mol |

IUPAC-Name |

N-[(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29+,30+,31-,32-/m0/s1 |

InChI-Schlüssel |

CMQZRJBJDCVIEY-JKWAXHHSSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O |

Synonyme |

lacto-N-fucopentaose III LNFPIII |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.